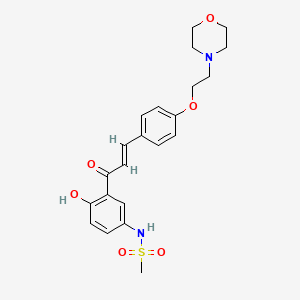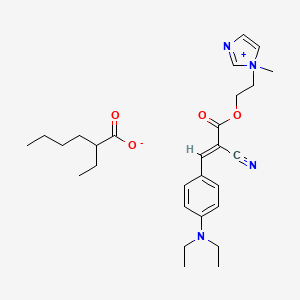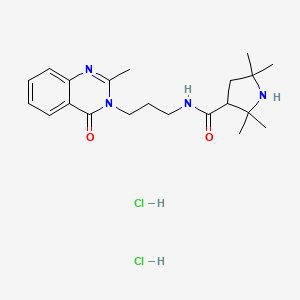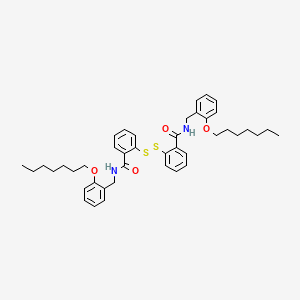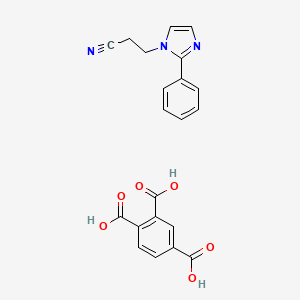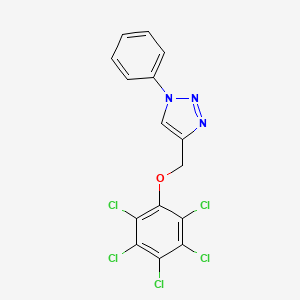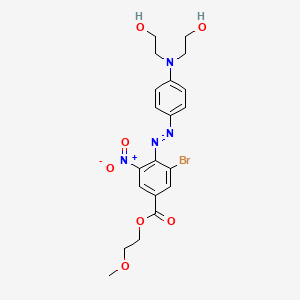![molecular formula C31H25N5O12S2 B12709045 5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid CAS No. 93964-57-9](/img/structure/B12709045.png)
5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive color, and its sulfonic acid groups, which enhance its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with 3,3’-dimethoxy-4-aminobiphenyl. The final step involves coupling the resulting compound with salicylic acid under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reagent addition, ensuring the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is utilized in several scientific research areas:
Chemistry: As a dye and pH indicator due to its color-changing properties.
Biology: In staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of colored textiles and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dihydroxy[1,1’-biphenyl]-4-YL]azo]salicylic acid
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid
Uniqueness
The unique combination of azo and sulfonic acid groups in 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid provides it with distinct solubility and color properties, making it particularly useful in applications requiring water-soluble dyes with strong colorfastness.
Propiedades
Número CAS |
93964-57-9 |
|---|---|
Fórmula molecular |
C31H25N5O12S2 |
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
5-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O12S2/c1-47-25-10-15(3-6-22(25)34-33-18-5-8-24(37)20(13-18)31(39)40)16-4-7-23(26(11-16)48-2)35-36-29-27(50(44,45)46)12-17-9-19(49(41,42)43)14-21(32)28(17)30(29)38/h3-14,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43)(H,44,45,46) |
Clave InChI |
OATVEOVJHMSSNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)OC)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


